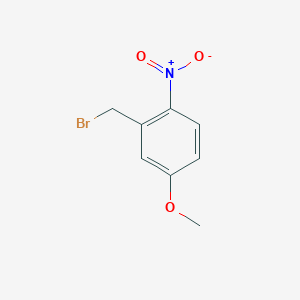

2-(Bromomethyl)-4-methoxy-1-nitrobenzene

Descripción general

Descripción

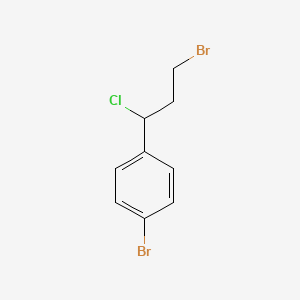

The compound "2-(Bromomethyl)-4-methoxy-1-nitrobenzene" is a multi-substituted benzene derivative that contains a bromomethyl group, a methoxy group, and a nitro group on the benzene ring. This compound is of interest due to its potential applications in organic synthesis and pharmaceuticals. The presence of these functional groups allows for a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Synthesis Analysis

The synthesis of bromomethyl-nitrobenzene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, a related compound, was achieved through a four-step reaction starting from p-xylene, which involved nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS) . Although the specific synthesis of "2-(Bromomethyl)-4-methoxy-1-nitrobenzene" is not detailed in the provided papers, similar methodologies could potentially be applied, with adjustments for the different substituents.

Molecular Structure Analysis

The molecular structure of benzene derivatives can be significantly influenced by the substituents attached to the benzene ring. For example, the crystal structure of a related compound, 2-(4'-carbomethoxy-2'-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, showed a twist-nitro-proximal conformation, indicating that the presence of nitro and other groups can affect the overall conformation of the molecule . This suggests that "2-(Bromomethyl)-4-methoxy-1-nitrobenzene" may also exhibit unique structural features due to its substituents.

Chemical Reactions Analysis

The presence of bromomethyl and nitro groups in benzene derivatives facilitates a variety of chemical reactions. For example, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in dimethylformamide (DMF) led to the formation of 1-nitro-2-vinylbenzene, 1H-indole, and a dimeric species . This indicates that "2-(Bromomethyl)-4-methoxy-1-nitrobenzene" could undergo similar electrochemical reactions, potentially yielding various interesting products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their functional groups. The study of Si(111) surfaces grafted with benzene derivatives, including nitro-, bromo-, and methoxybenzene, revealed that these groups affect the molecular orbital density of states, binding energy shifts, and work function . Although the specific properties of "2-(Bromomethyl)-4-methoxy-1-nitrobenzene" are not provided, it can be inferred that its bromomethyl, methoxy, and nitro groups would similarly impact its physical and chemical properties, making it a compound of interest for surface engineering and other applications.

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

2-(Bromomethyl)-4-methoxy-1-nitrobenzene is used in the synthesis of various chemical compounds. It's an intermediate in the preparation of dofetilide, a medicine for treating arrhythmia, made from 4-nitrophenol and 1,2-dibromoethane via Williamson Reaction. The influence of reaction temperature, solvent, time, and proportion on its synthesis is significant (Zhai Guang-xin, 2006).

Atmospheric Reactivity and Environmental Impact

The atmospheric reactivity of compounds related to 2-(Bromomethyl)-4-methoxy-1-nitrobenzene, like guaiacol (2-methoxyphenol), has been studied. This research is crucial for understanding the environmental impact of biomass burning emissions. The formation of nitroguaiacol isomers as main oxidation products in gas- and aerosol-phases was observed, suggesting these compounds as potential biomass burning emission gas tracers (Amélie Lauraguais et al., 2014).

Electronic Structure Studies

Investigations into the properties of surfaces grafted with benzene derivatives, including nitro-, bromo-, and methoxybenzene layers, provide insights into the electronic structure of these materials. Such studies are fundamental for understanding the interactions and electronic properties of these compounds at a molecular level (R. Hunger et al., 2006).

Photoreagents for Protein Crosslinking

Compounds like 4-Nitrophenyl ethers, related to 2-(Bromomethyl)-4-methoxy-1-nitrobenzene, are proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These findings are significant for biochemical and medical research, where specific protein interactions need to be studied or manipulated (P. Jelenc, C. Cantor, S. Simon, 1978).

Crystal Structure Determinations

The crystal structures of a series of benzene derivatives, including 1-bromomethyl-4-nitrobenzene, have been determined from X-ray powder diffraction data. Such structural studies are essential for designing and synthesizing new materials with desired properties (K. Goubitz et al., 1999).

Electrosynthesis

Electrosynthetic routes to 1-nitro-2-vinylbenzene and 1H-Indole involve the electrochemical reductions of compounds like 1-(2-bromoethyl)-2-nitrobenzene. This method showcases an alternative approach to chemical synthesis, which can be more environmentally friendly and efficient (Peng Du, D. Peters, 2010).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, and first aid measures.

Direcciones Futuras

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future work may involve improving its potency, selectivity, or pharmacokinetic properties.

Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “2-(Bromomethyl)-4-methoxy-1-nitrobenzene”, you would need to consult the primary scientific literature or databases of chemical information. If you have access to a university library, they can often help you access these resources. Alternatively, there are online databases such as PubChem, ChemSpider, and others that provide a wealth of information on millions of different compounds. Please remember to always handle chemicals safely and responsibly.

Propiedades

IUPAC Name |

2-(bromomethyl)-4-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVAGOCCUQNTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497558 | |

| Record name | 2-(Bromomethyl)-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4-methoxy-1-nitrobenzene | |

CAS RN |

67567-46-8 | |

| Record name | 2-(Bromomethyl)-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-4-methoxy-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)

![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)

![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)